Potency in cAMP Accumulation: GLP-1 Receptor Agonist 14 vs. Danuglipron
In a functional cAMP accumulation assay, GLP-1 receptor agonist 14 (ECC5004) demonstrates potent activation of the GLP-1R with an EC50 of 5.9 nM in EndoC-βH5 cells [1]. This is a more potent activation compared to the small molecule agonist danuglipron (PF-06882961), which shows an EC50 of 13 nM in a similar cAMP assay .
| Evidence Dimension | cAMP accumulation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 5.9 nM |
| Comparator Or Baseline | Danuglipron (PF-06882961): EC50 = 13 nM |
| Quantified Difference | 2.2-fold more potent (5.9 nM vs. 13 nM) |
| Conditions | EndoC-βH5 human β-cell line for target compound; CS cAMP assay for comparator |
Why This Matters
Higher potency in a human β-cell line may translate to more effective insulin secretion at lower doses, a key consideration for in vivo efficacy studies.
- [1] Haggag AZ, et al. Non-clinical and first-in-human characterization of ECC5004/AZD5004, a novel once-daily, oral small-molecule GLP-1 receptor agonist. Diabetes Obes Metab. 2025 Feb;27(2):321-330. View Source
